3-(Morpholin-2-yl)propanoic acid
Overview
Description
3-(Morpholin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds : The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is an important intermediate for synthesizing biologically active heterocyclic compounds. It forms strong hydrogen bonds, contributing to its stability and reactivity (Mazur, Pitucha, & Rzączyńska, 2007).
Blood Coagulation : Amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, which involve morpholine, have been synthesized and shown to influence blood coagulation, acting as hemostatics. Some of these compounds are particularly active, decreasing blood coagulation time significantly (Limanskii et al., 2009).
Xanthine Oxidase Inhibition and Anti-Inflammatory Effects : Certain cyclodidepsipeptides, including 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have shown potent inhibitory activity against xanthine oxidase and significant suppression of nuclear factor of κB (NF-κB) activation. These properties suggest their potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Pharmaceutical Applications : Morpholine derivatives have been explored for various pharmaceutical applications, including as inhibitors for enzymes like cathepsin S (Latli et al., 2012), and in the synthesis of compounds with antibacterial activity (Narsimha et al., 2014).
Antimicrobial Activity : The synthesis and testing of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione revealed antimicrobial activity against several bacterial strains, indicating its potential in developing new antimicrobial agents (Yancheva et al., 2012).
Photodynamic Therapy : Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy groups have shown promise as agents for photodynamic therapy, especially in treating cancer cell lines (Kucińska et al., 2015).
Properties
IUPAC Name |
3-morpholin-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYVUUWWXGDGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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